2-Methoxy-5-(2-methoxyphenyl)phenol

Catalog No.
S6666838
CAS No.
1261946-79-5
M.F
C14H14O3
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-5-(2-methoxyphenyl)phenol

CAS Number

1261946-79-5

Product Name

2-Methoxy-5-(2-methoxyphenyl)phenol

IUPAC Name

2-methoxy-5-(2-methoxyphenyl)phenol

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C14H14O3/c1-16-13-6-4-3-5-11(13)10-7-8-14(17-2)12(15)9-10/h3-9,15H,1-2H3

InChI Key

YGGZJCGOOIASLO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2OC)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2OC)O

The exact mass of the compound 2-Methoxy-5-(2-methoxyphenyl)phenol, 95% is 230.094294304 g/mol and the complexity rating of the compound is 232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methoxy-5-(2-methoxyphenyl)phenol, also known as 2-methoxy-5-(o-methoxyphenyl)phenol, is an organic compound characterized by its phenolic structure. It consists of a central phenol moiety substituted with two methoxy groups and an additional phenyl group. The molecular formula is C15H16O3C_{15}H_{16}O_3, and it has a molecular weight of approximately 244.29 g/mol. This compound exhibits a complex structure that contributes to its unique chemical properties and biological activities.

Typical of phenolic compounds. Key reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives, which may exhibit different biological activities.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Alkylation: The phenolic hydroxyl group can participate in alkylation reactions, leading to the formation of ether derivatives.

These reactions make the compound versatile in synthetic organic chemistry, allowing for the development of various derivatives with potential applications in pharmaceuticals and materials science.

Research has indicated that 2-methoxy-5-(2-methoxyphenyl)phenol exhibits significant biological activity. Studies suggest that it possesses antioxidant properties, which can help mitigate oxidative stress in biological systems. Additionally, it has been evaluated for its anti-inflammatory effects and potential cardioprotective properties against oxidative stress-induced vascular complications . These biological activities make it a candidate for further pharmacological studies and potential therapeutic applications.

The synthesis of 2-methoxy-5-(2-methoxyphenyl)phenol typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available phenolic compounds.
  • Methoxylation: Methoxy groups are introduced using methanol and an acid catalyst.
  • Coupling Reaction: A coupling reaction between substituted phenols can be performed to yield the final product.

For example, one synthesis method involves the reaction of 2-methoxyphenol with appropriate electrophiles under controlled conditions to achieve the desired substitution pattern .

2-Methoxy-5-(2-methoxyphenyl)phenolC15H16O3C_{15}H_{16}O_3Antioxidant, anti-inflammatoryPharmaceuticals, cosmetics2-Methoxy-4-methylphenolC9H12O3C_{9}H_{12}O_3Antiseptic, flavoring agentFood industryGuaiacolC8H10O3C_{8}H_{10}O_3AntimicrobialPharmaceuticalsEugenolC10H12O3C_{10}H_{12}O_3Analgesic, anti-inflammatoryDental care, perfumes

The uniqueness of 2-methoxy-5-(2-methoxyphenyl)phenol lies in its specific substitution pattern that enhances its biological activity compared to these similar compounds. This distinctive feature may lead to novel therapeutic applications that leverage its antioxidant and anti-inflammatory properties more effectively than those offered by its analogs.

Interaction studies involving 2-methoxy-5-(2-methoxyphenyl)phenol have focused on its effects on cellular systems and its potential interactions with various biomolecules. For instance, studies have demonstrated its ability to modulate oxidative stress pathways and influence inflammatory responses in vitro and in vivo . These findings highlight its potential role in therapeutic contexts, particularly regarding diseases associated with oxidative stress.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

230.094294304 g/mol

Monoisotopic Mass

230.094294304 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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